(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride
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Overview
Description
(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride: is a chiral compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the appropriate precursors. One common synthetic route is the asymmetric hydrogenation of a suitable precursor, followed by protection and deprotection steps to achieve the desired stereochemistry. The reaction conditions often require the use of chiral catalysts to ensure the correct configuration of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle the specific requirements of the synthesis process. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation can produce corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological targets.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the biological system and the specific application.
Comparison with Similar Compounds
(3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride
(3S,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride
(3R,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride
Uniqueness: The uniqueness of (3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride lies in its specific stereochemistry, which influences its biological activity and chemical reactivity. This stereochemistry differentiates it from its enantiomers and other similar compounds, making it particularly valuable in certain applications.
Properties
IUPAC Name |
benzyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRDSYPIXLLEIA-LYCTWNKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1N)O)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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